N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine is a complex organic compound with the molecular formula C27H26N6O2 and a molecular weight of 466.5343 g/mol . This compound is characterized by its azo groups, which are responsible for its vibrant coloration. It is commonly used in various industrial applications, particularly in the production of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine typically involves a multi-step process. The initial step often includes the diazotization of p-nitroaniline to form a diazonium salt. This is followed by coupling with 1-naphthylamine to form the intermediate azo compound. The final step involves the reaction of this intermediate with N,N-diethylaniline under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo groups, converting them into corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, reduction typically yields amines, while oxidation can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactions.
Biology: The compound is utilized in staining techniques for microscopy.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is widely used in the production of dyes, pigments, and inks
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine primarily involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various applications. The molecular pathways involved include electron transfer processes and interactions with nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-[(phenyldiazenyl)aniline]
- N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline
- N,N-Diethyl-4-[(4-bromophenyl)azo]aniline
Uniqueness
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine is unique due to its specific structure, which includes two azo groups and a nitrophenyl moiety. This structure imparts distinct chemical and physical properties, making it particularly valuable in dye and pigment production .
Eigenschaften
CAS-Nummer |
34446-26-9 |
---|---|
Molekularformel |
C27H26N6O2 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-methyl-4-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]aniline |
InChI |
InChI=1S/C27H26N6O2/c1-4-32(5-2)22-14-15-25(19(3)18-22)29-31-27-17-16-26(23-8-6-7-9-24(23)27)30-28-20-10-12-21(13-11-20)33(34)35/h6-18H,4-5H2,1-3H3 |
InChI-Schlüssel |
DZQBPRXAQZNPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.